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Audience: Researchers and scientists in the fields of electrochemistry, materials science, and

renewable energy.

Introduction: High-temperature proton-exchange membrane fuel cells (HT-PEMFCs), typically

operating between 120°C and 180°C, offer significant advantages over their low-temperature

counterparts, including enhanced tolerance to fuel impurities like carbon monoxide and

simplified water and heat management. The heart of the HT-PEMFC is the membrane

electrode assembly (MEA), where the sluggish kinetics of the oxygen reduction reaction (ORR)

at the cathode remains a primary barrier to achieving optimal performance and cost-

effectiveness. While platinum (Pt) is the state-of-the-art catalyst, its high cost and susceptibility

to poisoning by the phosphoric acid (PA) electrolyte used in HT-PEMFCs necessitate the

development of more advanced materials.

Alloying platinum with transition metals, particularly cobalt (Co), has emerged as a highly

effective strategy. Pt-Co alloy catalysts can exhibit significantly higher ORR activity and

durability compared to pure Pt. The improved performance is attributed to modifications in the

electronic structure of Pt (ligand and strain effects) induced by the presence of cobalt, which

optimizes the binding energy of oxygenated species. However, challenges such as cobalt

dissolution in the acidic operational environment must be carefully managed through optimized

synthesis and structural control to ensure long-term stability.

These application notes provide detailed protocols for the synthesis and electrochemical

evaluation of Pt-Co catalysts for use in HT-PEMFCs, summarize key performance data, and
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visualize critical workflows and mechanisms.

Experimental Protocols: Catalyst Synthesis
Several methods are employed for synthesizing carbon-supported Pt-Co alloy catalysts. The

choice of method influences nanoparticle size, composition, and the distribution of Co atoms,

which are critical for catalytic performance. High-temperature annealing is a crucial subsequent

step to facilitate alloying and form ordered intermetallic structures, which can enhance stability.

Protocol 1: Polyol Co-reduction Method
This protocol describes a common wet-chemical method for synthesizing Pt-Co nanoparticles

with a relatively uniform size distribution.

Materials:

Platinum(II) acetylacetonate (Pt(acac)₂)

Cobalt(II) acetylacetonate (Co(acac)₂)

Ethylene glycol (EG) - solvent and reducing agent

High-surface-area carbon support (e.g., Vulcan XC-72)

Hydrochloric acid (HCl)

Deionized (DI) water

Nitrogen or Argon gas

Procedure:

Dispersion of Support: Disperse the carbon support material in a flask containing ethylene

glycol. Sonicate the mixture for at least 30 minutes to ensure a uniform suspension.

Precursor Addition: Add the desired stoichiometric amounts of Pt(acac)₂ and Co(acac)₂

precursors to the carbon suspension.
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Reaction: Heat the mixture to a specific temperature (e.g., 160-190°C) under a nitrogen or

argon atmosphere with constant stirring. Maintain this temperature for 3-4 hours to allow for

the complete reduction of metal precursors and nanoparticle formation.

Cooling and Precipitation: Allow the mixture to cool to room temperature. Precipitate the

catalyst by adding a sufficient volume of HCl solution.

Washing and Filtration: Filter the resulting solid product and wash it thoroughly with DI water

and ethanol to remove any residual reactants and byproducts.

Drying: Dry the catalyst powder in a vacuum oven at 80°C for 12 hours.

Annealing: Place the dried catalyst powder in a tube furnace. Anneal at a high temperature

(e.g., 800°C) under a reducing atmosphere (e.g., 5% H₂/Ar) for 1-2 hours to promote alloying

and crystallization.

Protocol 2: Sequential Deposition Method
This method aims to create a Co-rich sub-surface by first forming Pt nanoparticles and then

depositing Co onto them, which can improve durability.

Materials:

Same as Protocol 1.

Procedure:

Pt Nanoparticle Synthesis: First, synthesize carbon-supported Pt nanoparticles using the

polyol method as described above (Steps 1-3), but using only the Pt(acac)₂ precursor.

Co Precursor Addition: After the formation of Pt nanoparticles, cool the solution slightly and

add the Co(acac)₂ precursor.

Co Deposition: Re-heat the mixture to the reaction temperature and maintain for an

additional 2-3 hours to allow for the reduction and deposition of Co onto the existing Pt

nanoparticles.
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Cooling, Washing, and Drying: Follow the same cooling, precipitation, washing, and drying

steps as in Protocol 1 (Steps 4-6).

High-Temperature Annealing: Perform the final annealing step as described in Protocol 1

(Step 7) to drive the diffusion of Co into the Pt lattice, forming a hybrid alloy structure with Co

enrichment near the sub-surface.

Catalyst Synthesis Workflow
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A flowchart of the generalized Pt-Co/C catalyst synthesis process.

Data Presentation: Performance Metrics
The performance of Pt-Co catalysts is typically benchmarked against commercial Pt/C

catalysts. Key metrics include the Electrochemical Active Surface Area (ECSA), mass activity

(MA) for the ORR, and the peak power density achieved in a single-cell HT-PEMFC test. The

data below is a compilation from various studies, highlighting the general improvements offered

by Pt-Co alloys.
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Catalyst
Composit
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Power
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Voltage
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(RDE)
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~2.5x
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l Pt/C
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Power
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(H₂/air)

< 0.9
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Benchmark

Note: Performance metrics are highly dependent on the specific synthesis method, catalyst

loading, MEA fabrication, and testing conditions (e.g., temperature, pressure, humidity). This

table provides a comparative overview.

Experimental Protocols: Electrochemical Evaluation
Protocol 3: Membrane Electrode Assembly (MEA)
Fabrication
Materials:
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Synthesized Pt-Co/C catalyst powder

Nafion® or other ionomer solution (e.g., 5-15 wt%)

Isopropyl alcohol (IPA) and DI water

Polybenzimidazole (PBI) membrane for HT-PEMFCs

Gas Diffusion Layers (GDLs) (e.g., carbon paper)

Anode catalyst (typically commercial Pt/C)

Procedure:

Catalyst Ink Preparation:

Disperse a measured amount of the Pt-Co/C catalyst powder (for the cathode) in a mixture

of IPA and DI water.

Add the ionomer solution to the suspension. The ionomer-to-carbon (I/C) ratio is a critical

parameter and typically ranges from 0.6 to 0.9.

Sonicate the mixture in an ice bath for 30-60 minutes to form a well-dispersed catalyst ink.

Prepare a separate ink for the anode using a standard Pt/C catalyst.

Catalyst Coating:

Apply the catalyst ink onto one side of the PBI membrane or the GDL using methods like

ultrasonic spraying, screen printing, or doctor-blade coating. This forms the catalyst layer

(CL).

Ensure a uniform catalyst loading across the active area (e.g., 0.2-1.0 mg Pt/cm²).

Dry the coated membrane or GDL in an oven at a moderate temperature (e.g., 60-80°C) to

remove the solvents.

MEA Hot Pressing:
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Sandwich the catalyst-coated membrane between the anode and cathode GDLs.

Place the assembly in a hot press. Apply pressure (e.g., 5-10 MPa) and heat (e.g., 130-

150°C) for several minutes to ensure good adhesion and interfacing between the layers.

Protocol 4: Performance and Durability Testing
Equipment:

Fuel cell test station with temperature, gas flow, and humidity control

Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

MEA Conditioning (Break-in):

Install the MEA into the fuel cell test hardware.

Heat the cell to the target operating temperature (e.g., 160°C).

Supply H₂ to the anode and Air/O₂ to the cathode at specified flow rates.

Run the cell at a constant voltage (e.g., 0.6 V) or by cycling the voltage for several hours

until the performance stabilizes.

Electrochemical Active Surface Area (ECSA) Measurement:

Purge the anode and cathode with an inert gas (N₂ or Ar).

Supply H₂ to the working electrode (anode or cathode) and N₂ to the counter/reference

electrode.

Perform Cyclic Voltammetry (CV) by sweeping the potential between ~0.05 V and 1.0 V

vs. RHE at a scan rate of 50 mV/s.

Calculate the ECSA by integrating the charge in the hydrogen underpotential deposition

(H-upd) region of the voltammogram, assuming a charge of 210 µC/cm² for a monolayer of

adsorbed hydrogen on a polycrystalline Pt surface.
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Polarization Curve (Performance) Measurement:

Supply H₂ to the anode and Air or O₂ to the cathode at controlled flow rates, pressure, and

temperature.

Sweep the cell voltage from the open-circuit voltage (OCV) down to a lower limit (e.g., 0.2

V), or sweep the current density from zero to a maximum value, recording the

corresponding voltage.

Plot the cell voltage versus current density to obtain the polarization curve. This curve

reveals performance characteristics in the activation, ohmic, and mass transport regions.

Accelerated Durability Test (ADT):

To assess stability, subject the MEA to an accelerated stress protocol. A common protocol

involves potential cycling between a lower potential (e.g., 0.6 V) and an upper potential

(e.g., 1.0 V) for thousands of cycles (e.g., 10,000 to 30,000 cycles).

Periodically measure the polarization curve and ECSA to monitor performance

degradation and loss of active surface area over time.
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Catalyst Evaluation Workflow

1. MEA Fabrication
(Catalyst Ink + Coating + Hot Press)

2. MEA Conditioning
(Break-in Procedure)

3. Initial Characterization
(ECSA via Cyclic Voltammetry)

4. Performance Testing
(Polarization Curve)

5. Durability Testing
(Accelerated Stress Test - Cycling)

6. Post-ADT Characterization
(ECSA & Polarization Curve)

7. Data Analysis
(Performance Loss, ECSA Loss)
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A flowchart outlining the electrochemical evaluation of Pt-Co catalysts.

Mechanism and Challenges: The Role of Phosphoric
Acid
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In HT-PEMFCs, the ORR occurs at a triple-phase boundary (TPB) where the gaseous oxygen,

the solid catalyst surface (Pt-Co), and the liquid electrolyte (PA) meet. The reaction proceeds

via a four-electron pathway to produce water. However, the phosphoric acid electrolyte, while

essential for proton conduction at high temperatures, also presents a major challenge.

Phosphate anions (H₂PO₄⁻) from the acid strongly adsorb onto the Pt active sites. This

adsorption blocks sites that would otherwise be available for oxygen molecules, thereby

inhibiting the ORR kinetics and reducing overall cell performance. Alloying Pt with Co can

mitigate this poisoning effect to some extent by modifying the electronic properties of Pt and

weakening the adsorption of phosphate anions.

ORR at Triple-Phase Boundary & PA Poisoning
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The ORR mechanism and the inhibitory effect of phosphate anion poisoning.

To cite this document: BenchChem. [Application Notes & Protocols: Platinum-Cobalt (Pt-Co)
Catalysts for High-Temperature PEMFCs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8599474#platinum-cobalt-catalysts-for-high-
temperature-pemfcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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